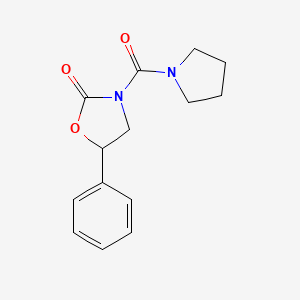
5-Phenyl-3-(1-pyrrolidinylcarbonyl)-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-3-(pyrrolidine-1-carbonyl)oxazolidin-2-one is a heterocyclic compound that features an oxazolidinone ring substituted with a phenyl group and a pyrrolidine-1-carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-3-(pyrrolidine-1-carbonyl)oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenyl isocyanate with pyrrolidine-1-carboxylic acid, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-3-(pyrrolidine-1-carbonyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazolidinone ring or the substituents.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrrolidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as refluxing and the use of inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce various functional groups onto the phenyl or pyrrolidine rings.
Applications De Recherche Scientifique
5-Phenyl-3-(pyrrolidine-1-carbonyl)oxazolidin-2-one has several applications in scientific research:
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-phenyl-3-(pyrrolidine-1-carbonyl)oxazolidin-2-one involves its interaction with biological targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds with active site residues, while the phenyl and pyrrolidine groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar core structure but different substituents.
Tedizolid: Another oxazolidinone antibiotic with enhanced activity against resistant bacterial strains.
Pyrrolidine-2,5-dione: A compound with a pyrrolidine ring and similar structural features.
Uniqueness
5-Phenyl-3-(pyrrolidine-1-carbonyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a pyrrolidine-1-carbonyl group makes it a versatile scaffold for further chemical modifications and applications in various fields .
Propriétés
Numéro CAS |
55243-73-7 |
|---|---|
Formule moléculaire |
C14H16N2O3 |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
5-phenyl-3-(pyrrolidine-1-carbonyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H16N2O3/c17-13(15-8-4-5-9-15)16-10-12(19-14(16)18)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 |
Clé InChI |
KNBJKAYEDPGSJY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)N2CC(OC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Methylthio)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12892683.png)

![tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B12892695.png)
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12892701.png)
![3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B12892705.png)
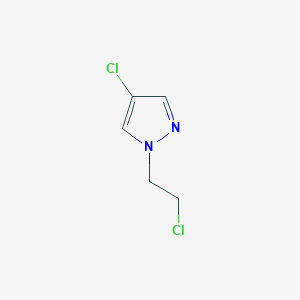
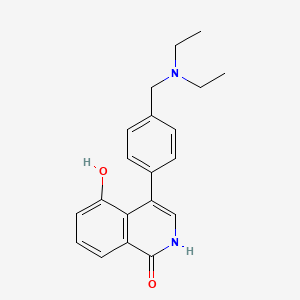
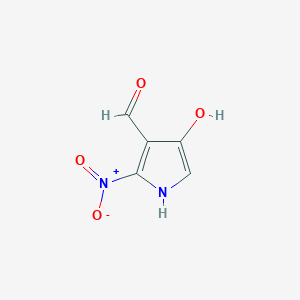
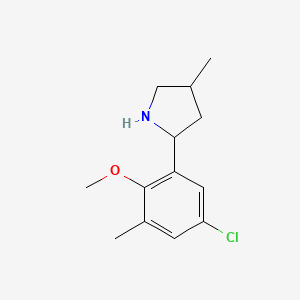

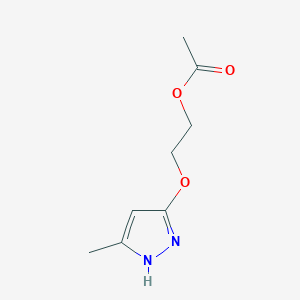
![2-(Carboxymethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12892734.png)
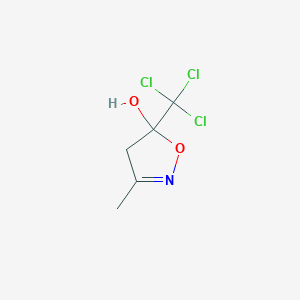
![2-[(5-Butoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid](/img/structure/B12892744.png)
